Home > Products > Screening Compounds P107257 > CIC-AP;Ciclesonide active principle
CIC-AP;Ciclesonide active principle -

CIC-AP;Ciclesonide active principle

Catalog Number: EVT-14922637
CAS Number:
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ciclesonide involves several key steps to ensure the production of the desired active isomer. One notable method includes selective crystallization followed by chromatographic purification to isolate the R-isomer from a racemic mixture.

Technical Details:

  • Chromatographic Techniques: The process utilizes chiral stationary phases for separation, employing methods such as preparative high-performance liquid chromatography (HPLC) and simulated moving bed technology. The elution typically involves solvents like acetonitrile and various alcohols mixed with alkanes .
  • Purity Assessment: Techniques for assessing purity include high-performance liquid chromatography, which allows for quantification of impurities such as the S-isomer .
Molecular Structure Analysis

Ciclesonide has a complex molecular structure characterized by multiple chiral centers. The molecular formula is C27H38O7C_{27}H_{38}O_7, and its structure can be described as follows:

  • Chemical Structure: Ciclesonide features a fused ring system typical of corticosteroids, with various functional groups including ketones and esters that contribute to its biological activity.
  • Data: The compound's stereochemistry is crucial for its pharmacological activity, with specific configurations at chiral centers impacting its efficacy and safety profile.
Chemical Reactions Analysis

Ciclesonide undergoes various chemical reactions during its metabolism and activation within the body:

  • Activation: Inhaled ciclesonide is metabolized in the lungs to its active form, des-ciclesonide, which exhibits potent anti-inflammatory properties.
  • Reactions with Biological Molecules: The compound interacts with glucocorticoid receptors, leading to downstream effects on gene expression related to inflammation .

Technical Details:

  • In Vitro Studies: Research indicates that ciclesonide's metabolism involves enzymes such as cytochrome P450, which facilitate its conversion to active metabolites .
Mechanism of Action

Ciclesonide exerts its therapeutic effects through several mechanisms:

  • Glucocorticoid Receptor Agonism: Upon activation, ciclesonide binds to glucocorticoid receptors in lung tissues, leading to transcriptional regulation of anti-inflammatory proteins.
  • Inhibition of Cytokine Production: It suppresses the synthesis of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in respiratory diseases .

Data:

  • Studies have shown significant reductions in markers of inflammation following treatment with ciclesonide in patients with asthma and allergic rhinitis .
Physical and Chemical Properties Analysis

Ciclesonide possesses distinct physical and chemical properties that influence its formulation and delivery:

  • Physical Properties: It appears as a white to off-white powder that is practically insoluble in water but soluble in organic solvents.
  • Chemical Properties:
    • Molecular Weight: 462.6 g/mol
    • Melting Point: Approximately 200°C
    • Stability: Ciclesonide is stable under normal conditions but sensitive to light and moisture.

These properties are critical for developing effective inhalation aerosols or nasal sprays.

Applications

Ciclesonide is primarily utilized in clinical settings for:

  • Asthma Management: As an inhaled corticosteroid, it helps control asthma symptoms by reducing airway inflammation.
  • Allergic Rhinitis Treatment: It is effective in alleviating symptoms associated with allergic rhinitis due to its localized action in nasal passages.
  • Research Applications: Recent studies have explored ciclesonide's potential against viral infections, including SARS-CoV-2, indicating its broader therapeutic implications beyond traditional uses .
Introduction to CIC-AP in Respiratory Pharmacology

Historical Development of Inhaled Corticosteroids and Prodrug Design

The evolution of inhaled corticosteroids spans over six decades, driven by the need to minimize systemic toxicity while retaining efficacy:

  • First-generation ICS (1950s–1970s): Hydrocortisone and dexamethasone exhibited significant systemic absorption due to high oral bioavailability and rapid absorption from the lungs. Their non-selective glucocorticoid receptor (GCR) binding caused hypothalamic-pituitary-adrenal (HPA) axis suppression [4].
  • Second-generation ICS (1980s–1990s): Budesonide and fluticasone incorporated lipophilicity and esterification. However, they still required direct GCR binding and showed appreciable systemic bioavailability (15–40%) [6].
  • Prodrug paradigm shift: Ciclesonide emerged as a solution to two limitations of earlier ICS: 1) Oropharyngeal deposition causing local side effects (e.g., dysphonia), and 2) Systemic absorption leading to adrenal suppression. As an inert prodrug, ciclesonide lacks significant GCR affinity (100-fold lower than des-CIC). Only upon activation by airway esterases does it transform into CIC-AP [2] [6].

Table 1: Evolution of Inhaled Corticosteroid Design

GenerationExamplesLimitationsCIC-AP Advancements
First-GenHydrocortisoneHigh systemic absorption; No lung targetingSite-specific activation minimizes systemic exposure
Second-GenBudesonide, FluticasoneOropharyngeal side effects; Moderate systemic bioavailabilityProdrug design prevents local immune suppression in oropharynx
Third-Gen (Prodrug)CiclesonideDependent on esterase activityEsterase-mediated conversion ensures lung-specific activation

Role of CIC-AP in Asthma and Allergic Rhinitis Management: Mechanistic Rationale

CIC-AP exerts broad anti-inflammatory effects by targeting multiple pathways in allergic inflammation:

  • GCR binding and transrepression: With 100-fold greater GCR affinity than its prodrug, CIC-AP suppresses pro-inflammatory gene transcription (e.g., cytokines IL-4, IL-5, IL-13) via histone deacetylase recruitment. This inhibits both early-phase (histamine-mediated) and late-phase (eosinophil-driven) allergic responses [7] [9].
  • Lipid-mediated retention: CIC-AP undergoes reversible esterification with endogenous fatty acids (e.g., oleate, palmitate) in bronchial and nasal epithelia. These conjugates serve as depot reservoirs, slowly releasing active CIC-AP for sustained suppression of NF-κB and other transcription factors. Human nasal epithelial cells retain intracellular CIC-AP for >24 hours post-administration [2].
  • Efficacy in heterogeneous inflammation: In allergic rhinitis, CIC-AP reduces Total Nasal Symptom Scores (TNSS) by 42% vs. placebo (p<0.001) and normalizes Peak Nasal Inspiratory Flow (PNIF) within 15 minutes. Its ability to inhibit mast cell degranulation and eosinophil chemotaxis makes it effective against both nasal congestion (Th2-mediated) and ocular symptoms (mast cell-driven) [5] [7].

Table 2: Anti-Inflammatory Mechanisms of CIC-AP in Respiratory Diseases

Target PathwayEffect of CIC-APClinical Impact
Cytokine gene transcriptionSuppresses IL-3/4/5/13, GM-CSF via GCR transrepressionReduces late-phase eosinophilia and airway remodeling
Mast cell degranulationInhibits histamine, tryptase, and leukotriene releaseAlleviates sneezing, itching, and acute rhinorrhea
Vascular permeabilityDownregulates VEGF and endothelial adhesion moleculesDecreases nasal congestion and edema
Fatty acid esterificationForms intracellular depots (des-CIC-oleate/palmitate)Enables once-daily dosing; prolongs local activity

Significance of Esterase-Mediated Activation in Targeted Therapy

The activation of ciclesonide to CIC-AP is orchestrated by carboxylesterases (CES), predominantly CES1 in human lungs. This enzymatic process confers unparalleled tissue specificity:

  • Tissue-selective bioconversion: Ciclesonide is hydrolyzed to CIC-AP by esterases in bronchial and nasal epithelia but remains largely unconverted in the oropharynx. This prevents local immunosuppression that causes candidiasis—a common flaw of non-prodrug ICS. In vitro, human nasal epithelial cells (HNECs) convert >90% of ciclesonide to CIC-AP within 1 hour, while negligible conversion occurs in saliva [2] [3].
  • Species-specific enzyme distribution: Carboxylesterase expression is 5-fold higher in human lung tissue than in rodent lungs. This explains why traditional animal models underestimated ciclesonide’s therapeutic index and highlights the need for human tissue models in prodrug development [3].
  • Reversible esterification dynamics: CIC-AP undergoes fatty acid conjugation via acyl-CoA–dependent mechanisms. These inert esters are hydrolyzed back to active CIC-AP by cholesterol esterase during inflammation, creating on-demand drug release. Precision-cut human lung slices show sustained CIC-AP concentrations for 24 hours post-exposure, with des-CIC-oleate constituting 60% of the intracellular pool [2] [6].
  • Contrast with cytochrome P450 metabolism: Unlike beclomethasone dipropionate (BDP)—which is metabolized by CYP3A4/5 to inactive hydroxylated products—CIC-AP avoids hepatic inactivation. This preserves its therapeutic activity and reduces drug-drug interaction risks [6].

Table 3: Metabolic Characteristics of CIC-AP vs. Compounding Compounds

ParameterCIC-APBeclomethasone-17-MPBudesonide
Primary activation enzymeCarboxylesterase (CES1)Esterase (non-specific)None (active parent)
Metabolic inactivation routeHepatic β-keto-reductionCYP3A4 hydroxylationCYP3A4 oxidation
Intracellular retention mechanismFatty acid esterification (reversible)NoneFatty acid esterification
Half-life in human airways>24 hours~8 hours~10 hours

Properties

Product Name

CIC-AP;Ciclesonide active principle

IUPAC Name

(8S,9S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19?,20?,21?,23?,24?,25?,26-,27-,28+/m0/s1

InChI Key

OXPLANUPKBHPMS-GAFDLLBCSA-N

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O

Isomeric SMILES

C[C@]12CC(C3C(C1CC4[C@]2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.